4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one
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Overview
Description
4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one is a complex organic compound that features a combination of benzodiazole, pyrrolidinone, and phenoxy groups
Preparation Methods
The synthesis of 4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. The synthetic route may include:
Formation of the benzodiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the phenoxy group: This step may involve nucleophilic substitution reactions where the phenoxy group is introduced to the benzodiazole core.
Formation of the pyrrolidinone ring: This can be synthesized through cyclization reactions involving amines and carbonyl compounds.
Chemical Reactions Analysis
4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes within the compound to alcohols.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antimicrobial, anticancer, and anti-inflammatory activities.
Material Science: The compound’s unique structure makes it suitable for developing new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological targets, aiding in the understanding of biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar compounds include:
2-[3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl]-3-(3-pyridinylmethyl)-1,2-dihydroquinazolin-4-one: This compound shares structural similarities but differs in the core structure, leading to different chemical and biological properties.
1-(4-Methoxyphenyl)pyrrolidin-2-one: This simpler compound lacks the benzodiazole and phenoxy groups, resulting in different reactivity and applications.
Properties
IUPAC Name |
4-[1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O4/c1-19-8-6-9-20(2)28(19)36-18-23(33)17-32-26-13-5-4-12-25(26)30-29(32)21-14-27(34)31(16-21)22-10-7-11-24(15-22)35-3/h4-13,15,21,23,33H,14,16-18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQWCNYTXRRWPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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